molecular formula C19H22BrN B287892 N-(2-Bromobenzylidene)-2,6-diisopropylaniline

N-(2-Bromobenzylidene)-2,6-diisopropylaniline

Cat. No. B287892
M. Wt: 344.3 g/mol
InChI Key: OVTVLKIRQZPENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Bromobenzylidene)-2,6-diisopropylaniline, also known as DBBA, is an organic compound that has been widely used in scientific research due to its unique chemical structure and properties. This compound is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. It is commonly used as a fluorescent dye, a catalyst, and a building block for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzylidene)-2,6-diisopropylaniline is not fully understood, but it is believed to involve the interaction between the compound and specific molecules or receptors in the target cells or tissues. This interaction may lead to changes in cellular processes and functions, which can be studied using various techniques such as fluorescent imaging and biochemical assays.
Biochemical and Physiological Effects:
N-(2-Bromobenzylidene)-2,6-diisopropylaniline has been shown to have various biochemical and physiological effects, including:
1. Fluorescent imaging: N-(2-Bromobenzylidene)-2,6-diisopropylaniline has been used to visualize various cellular processes such as protein-protein interactions, enzyme activity, and membrane dynamics.
2. Enzyme inhibition: N-(2-Bromobenzylidene)-2,6-diisopropylaniline has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
3. Cytotoxicity: N-(2-Bromobenzylidene)-2,6-diisopropylaniline has been shown to have cytotoxic effects on various cancer cell lines, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(2-Bromobenzylidene)-2,6-diisopropylaniline has several advantages for use in lab experiments, including:
1. High solubility in organic solvents, making it easy to handle and use in various reactions.
2. Unique fluorescent properties, making it an ideal tool for studying cellular processes and interactions.
3. Relatively low toxicity, making it safe to use in lab experiments.
However, there are also some limitations to the use of N-(2-Bromobenzylidene)-2,6-diisopropylaniline in lab experiments, including:
1. Limited stability in aqueous solutions, making it difficult to use in some biological applications.
2. Limited availability and high cost, making it difficult for some researchers to access.
3. Limited information on its long-term effects, making it important to use caution when handling and using the compound.

Future Directions

There are several future directions for research on N-(2-Bromobenzylidene)-2,6-diisopropylaniline, including:
1. Development of new fluorescent dyes based on the structure of N-(2-Bromobenzylidene)-2,6-diisopropylaniline for use in biological imaging and sensing.
2. Investigation of the mechanism of action of N-(2-Bromobenzylidene)-2,6-diisopropylaniline and its interactions with specific molecules or receptors in cells and tissues.
3. Development of new synthetic methods for the production of N-(2-Bromobenzylidene)-2,6-diisopropylaniline and related compounds.
4. Exploration of the potential therapeutic applications of N-(2-Bromobenzylidene)-2,6-diisopropylaniline for the treatment of cancer and other diseases.
5. Investigation of the long-term effects of N-(2-Bromobenzylidene)-2,6-diisopropylaniline on cellular processes and functions.

Synthesis Methods

The synthesis of N-(2-Bromobenzylidene)-2,6-diisopropylaniline involves the reaction between 2-bromobenzaldehyde and 2,6-diisopropylaniline in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethanol or acetonitrile and is typically heated under reflux for several hours. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

N-(2-Bromobenzylidene)-2,6-diisopropylaniline has been used in a wide range of scientific research applications, including:
1. Fluorescent imaging: N-(2-Bromobenzylidene)-2,6-diisopropylaniline is commonly used as a fluorescent dye for imaging biological samples such as cells and tissues. Its unique fluorescent properties make it an ideal tool for studying cellular processes and interactions.
2. Catalyst: N-(2-Bromobenzylidene)-2,6-diisopropylaniline has been used as a catalyst in various organic reactions, including the synthesis of other organic compounds.
3. Sensing: N-(2-Bromobenzylidene)-2,6-diisopropylaniline has been used as a sensing material for detecting various analytes such as metal ions and amino acids.

properties

Product Name

N-(2-Bromobenzylidene)-2,6-diisopropylaniline

Molecular Formula

C19H22BrN

Molecular Weight

344.3 g/mol

IUPAC Name

1-(2-bromophenyl)-N-[2,6-di(propan-2-yl)phenyl]methanimine

InChI

InChI=1S/C19H22BrN/c1-13(2)16-9-7-10-17(14(3)4)19(16)21-12-15-8-5-6-11-18(15)20/h5-14H,1-4H3

InChI Key

OVTVLKIRQZPENA-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2Br

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2Br

Origin of Product

United States

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